molecular formula C29H20N6O5S B11606462 (2Z)-6-benzyl-2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11606462
M. Wt: 564.6 g/mol
InChI Key: HVYAFRFEFZSJTB-XYGWBWBKSA-N
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Description

The compound (2Z)-6-BENZYL-2-{[3-(4-METHOXY-3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo-triazine core, a benzyl group, and a pyrazole moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-BENZYL-2-{[3-(4-METHOXY-3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo-triazine core, followed by the introduction of the benzyl and pyrazole groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques to obtain the desired compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-BENZYL-2-{[3-(4-METHOXY-3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce different functional groups, leading to a variety of derivatives.

Scientific Research Applications

(2Z)-6-BENZYL-2-{[3-(4-METHOXY-3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-6-BENZYL-2-{[3-(4-METHOXY-3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-BENZYL-2-{[3-(4-METHOXY-3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for multiple modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C29H20N6O5S

Molecular Weight

564.6 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C29H20N6O5S/c1-40-24-13-12-19(15-23(24)35(38)39)26-20(17-33(32-26)21-10-6-3-7-11-21)16-25-28(37)34-29(41-25)30-27(36)22(31-34)14-18-8-4-2-5-9-18/h2-13,15-17H,14H2,1H3/b25-16-

InChI Key

HVYAFRFEFZSJTB-XYGWBWBKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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